molecular formula C7H6INO2 B3417610 2-Hydroxy-3-iodobenzamide CAS No. 1106305-67-2

2-Hydroxy-3-iodobenzamide

Cat. No. B3417610
CAS RN: 1106305-67-2
M. Wt: 263.03 g/mol
InChI Key: BEDWVZNZMCXGRQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzamide, also known as HIBA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid with a molecular weight of 292.06 g/mol and a melting point of 210-212 °C. HIBA is an important compound in the field of biochemistry and has been extensively studied for its various applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodobenzamide involves the inhibition of the activity of tyrosinase. Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine to form melanin. 2-Hydroxy-3-iodobenzamide inhibits this enzyme by binding to the active site of the enzyme, preventing the oxidation of tyrosine.
Biochemical and physiological effects:
2-Hydroxy-3-iodobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which can lead to a decrease in the production of melanin. This property has made it a popular compound in the field of dermatology, where it has been studied for its potential use in skin whitening treatments.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-iodobenzamide has a number of advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of tyrosinase, making it a useful compound in the field of dermatology. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are a number of future directions for research on 2-Hydroxy-3-iodobenzamide. One area of research could be to study its potential use in treating other skin conditions, such as hyperpigmentation. Another area of research could be to study its potential use in other fields, such as agriculture or food science. Additionally, further studies could be conducted to determine the safety and efficacy of 2-Hydroxy-3-iodobenzamide in humans.

Scientific Research Applications

2-Hydroxy-3-iodobenzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. This property of 2-Hydroxy-3-iodobenzamide has made it a popular compound in the field of dermatology, where it has been studied for its potential use in skin whitening treatments.

properties

IUPAC Name

2-hydroxy-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDWVZNZMCXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-iodobenzamide

CAS RN

1106305-67-2
Record name 2-hydroxy-3-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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